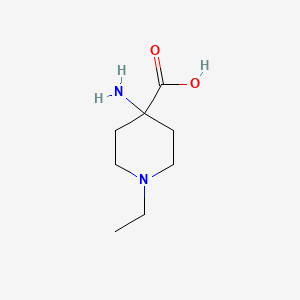

4-Amino-1-ethyl-4-piperidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-1-ethyl-4-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

- Hydrogen Bonding Analysis : 4-piperidinecarboxylic acid (isonipecotic acid) has been studied for its hydrogen bond scheme using X-ray diffraction, NMR spectroscopy, and semi-empirical calculations. It forms a three-dimensional assembly of hydrogen bonds, creating infinite chains of amino acid molecules linked by amino-carboxylate intermolecular hydrogen bonds (Mora et al., 2002).

- Crystal Structure Analysis : The zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been crystallized and analyzed, revealing its molecular structure and hydrogen bonding interactions (Delgado et al., 2001).

Biological Activity and Antagonistic Properties

- NMDA Receptor Activity : 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids have been synthesized and assessed for their activity as competitive ligands for NMDA receptors, exhibiting potent NMDA antagonistic activity both in vitro and in vivo (Hutchison et al., 1989).

Anticancer Potential

- Synthesis as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, showing potential for therapeutic use (Rehman et al., 2018).

Analytical and Synthesis Studies

- Synthesis of Derivatives : Studies on the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates and their application in the synthesis of 6-(hydroxymethyl)piperidine-2-carboxylic acid derivatives have been conducted, exploring novel synthetic methods (Bolós et al., 1994).

- Spectral Analysis of Ligands : Analytical and spectral studies have been conducted on furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, providing insights into their antimicrobial activities (Patel, 2020).

Safety and Hazards

The compound is classified as having acute toxicity (oral), being an eye irritant, a skin irritant, and being combustible . It is advised to avoid heat, sparks, open flames, and hot surfaces. If in contact with skin or eyes, it is recommended to wash with plenty of water. If skin or eye irritation persists, medical advice should be sought .

Mechanism of Action

Target of Action

Similar compounds have been noted to produce nitric oxide (no), a messenger molecule with diverse functions throughout the body .

Mode of Action

It’s worth noting that related compounds have been observed to produce nitric oxide (no) which mediates tumoricidal and bactericidal actions in macrophages .

Biochemical Pathways

It has been used in the synthesis of quinolin-2 (1 h)-one derivatives .

Result of Action

It has been used in the synthesis of various compounds, indicating its potential utility in chemical reactions .

Action Environment

It is recommended to store the compound in a cool and dark place, preferably at a temperature less than 15°c .

Biochemical Analysis

Biochemical Properties

4-Amino-1-ethyl-4-piperidinecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of quinolin-2(1H)-one derivatives, which are known to have biological activity . The compound’s interaction with enzymes such as Milrinone analogs has been studied to analyze its effects on intracellular calcium increase in cardiac cells . Additionally, it has been used in the synthesis of quorum sensing modulators, which play a crucial role in bacterial communication .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact intracellular calcium levels in cardiac cells, which is crucial for proper cardiac function . Furthermore, it has been used in the synthesis of selective anti-Helicobacter pylori activity molecules, indicating its potential role in targeting specific bacterial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been used in the synthesis of M1 mAChR agonists, which are known to interact with muscarinic acetylcholine receptors . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity and receptor binding highlights its significance in biochemical research.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be stable under specific conditions, with a refractive index of 1.483 at 20°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in the synthesis of quinolin-2(1H)-one derivatives and quorum sensing modulators indicates its involvement in complex biochemical processes . Understanding these metabolic pathways is crucial for elucidating the compound’s potential therapeutic applications and effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s bioavailability and effectiveness in targeting specific cells or tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

4-amino-1-ethylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-10-5-3-8(9,4-6-10)7(11)12/h2-6,9H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNDFYVXJBBZDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407646 |

Source

|

| Record name | 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500756-05-8 |

Source

|

| Record name | 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)